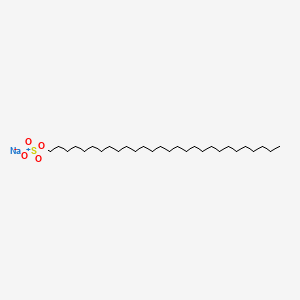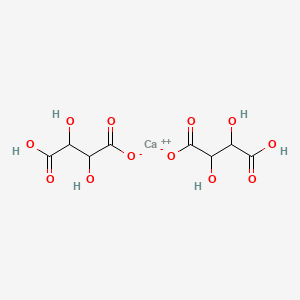
Benzenesulfonic acid, 4-bromo-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 4-bromo-, sodium salt is an organosulfur compound with the molecular formula C6H4BrNaO3S. It is a derivative of benzenesulfonic acid where a bromine atom is substituted at the para position of the benzene ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, 4-bromo-, sodium salt can be synthesized through the sulfonation of 4-bromobenzene using concentrated sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale sulfonation reactors where 4-bromobenzene is treated with sulfur trioxide or fuming sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the sodium salt .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-bromo-, sodium salt undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, although these are less common.
Formation of Sulfonamides and Sulfonyl Chlorides: The sulfonic acid group can react with amines to form sulfonamides or with thionyl chloride to form sulfonyl chlorides.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Thionyl Chloride: Used for converting the sulfonic acid group to sulfonyl chloride.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonyl Chlorides: Formed from the reaction with thionyl chloride.
Substituted Benzenes: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Benzenesulfonic acid, 4-bromo-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl chlorides.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable sulfonamide bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-bromo-, sodium salt primarily involves its sulfonic acid group. This group can form strong bonds with various nucleophiles, making it a versatile reagent in chemical synthesis. The bromine atom also plays a role in directing electrophilic substitution reactions to the para position on the benzene ring .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: The parent compound without the bromine substitution.
4-Chlorobenzenesulfonic Acid, Sodium Salt: Similar structure with a chlorine atom instead of bromine.
4-Bromobenzenesulfonic Acid: The free acid form without the sodium salt
Uniqueness
Benzenesulfonic acid, 4-bromo-, sodium salt is unique due to the presence of both the bromine atom and the sulfonic acid group. This combination allows for specific reactivity patterns and makes it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
5015-75-8 |
|---|---|
Molecular Formula |
C6H5BrNaO3S |
Molecular Weight |
260.06 g/mol |
IUPAC Name |
sodium;4-bromobenzenesulfonate |
InChI |
InChI=1S/C6H5BrO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10); |
InChI Key |
WBPDYMXNWYFHGZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)[O-])Br.[Na+] |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)Br.[Na] |
Key on ui other cas no. |
5015-75-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















